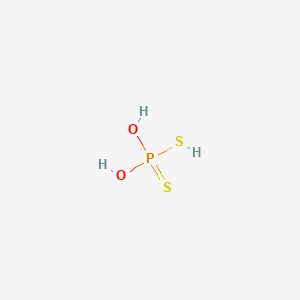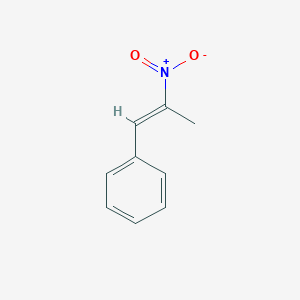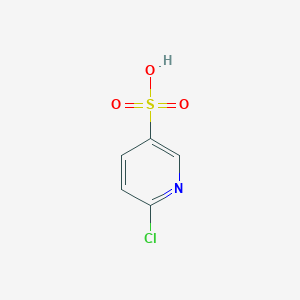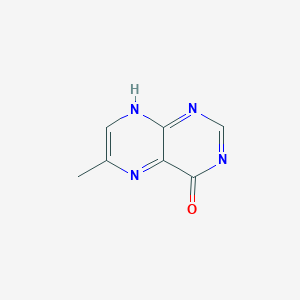
4(1H)-Pteridinone, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pteridinone, 6-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pteridine family of compounds, which are important in many biological processes. In
Mechanism Of Action
The mechanism of action of 4(1H)-Pteridinone, 6-methyl- is not fully understood. However, it is believed that this compound binds to DNA through the formation of hydrogen bonds with the nitrogen atoms in the DNA bases. This binding may lead to changes in the DNA structure and function, which could explain the compound's ability to detect DNA damage.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4(1H)-Pteridinone, 6-methyl- are not well characterized. However, studies have shown that this compound can bind to DNA and emit a fluorescent signal, which could be useful for studying DNA damage and repair processes.
Advantages And Limitations For Lab Experiments
One advantage of using 4(1H)-Pteridinone, 6-methyl- in lab experiments is its ability to detect DNA damage through the emission of a fluorescent signal. This makes it a useful tool for studying DNA damage and repair processes. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to detect the fluorescent signal.
Future Directions
There are several future directions for research involving 4(1H)-Pteridinone, 6-methyl-. One area of research could involve the development of new methods for synthesizing this compound. Another area of research could involve the use of this compound in the development of new diagnostic tools for detecting DNA damage. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 4(1H)-Pteridinone, 6-methyl- can be achieved through several methods. One such method involves the reaction of 2-amino-4-methylpyrimidine with formic acid to form 4-methyl-2-formamido-5-hydroxypyrimidine. This compound can then be cyclized with phosphorus oxychloride to form 4(1H)-Pteridinone, 6-methyl-.
Scientific Research Applications
4(1H)-Pteridinone, 6-methyl- has been studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This compound has been shown to bind to damaged DNA and emit a fluorescent signal, making it a useful tool for studying DNA damage and repair processes.
properties
CAS RN |
16041-24-0 |
|---|---|
Product Name |
4(1H)-Pteridinone, 6-methyl- |
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-methyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4O/c1-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |
InChI Key |
JQDJTEVUGHCYPQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CNC2=NC=NC(=O)C2=N1 |
SMILES |
CC1=CN=C2C(=N1)C(=O)NC=N2 |
Canonical SMILES |
CC1=CNC2=NC=NC(=O)C2=N1 |
synonyms |
6-Methylpteridin-4(1H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



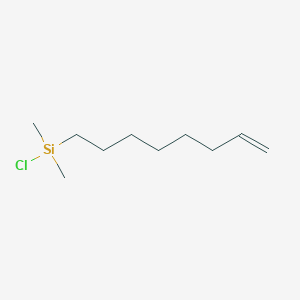
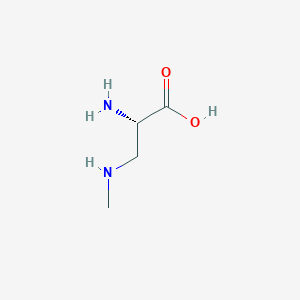
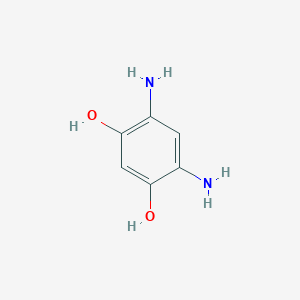
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

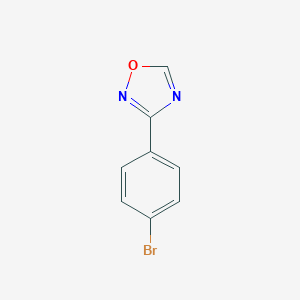
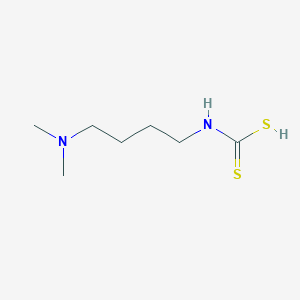
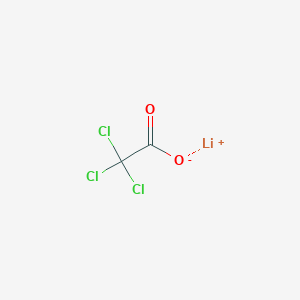
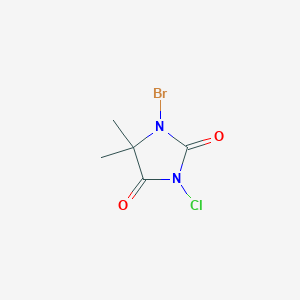
![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

